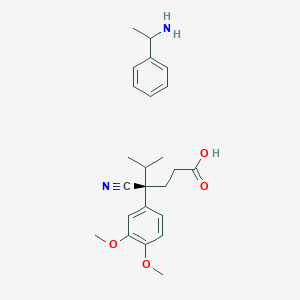

alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

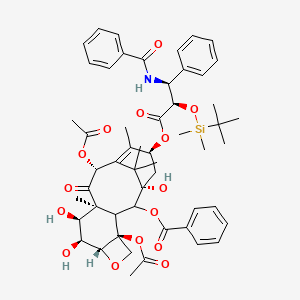

Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-, also known as Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-, is a useful research compound. Its molecular formula is C9H15N3O5 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

The study of antioxidants plays a pivotal role in various scientific fields, including food engineering, medicine, and pharmacy. Antioxidants' ability to mitigate oxidative stress underscores their importance in health and disease prevention. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing antioxidant activity. These methods, based on spectrophotometry, enable the quantification of antioxidants' capacity to counteract oxidative processes, highlighting their potential therapeutic applications (Munteanu & Apetrei, 2021).

Oxidative Stress and Cell Signaling

4-Hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation, exemplifies how oxidative stress products can serve as cellular signals. HNE's role in modulating processes like gene expression, cell proliferation, and differentiation illustrates the complex interplay between oxidative stress and cellular responses. This balance is crucial for understanding mechanisms underlying various pathologies and developing targeted therapeutic strategies (Dianzani, Barrera, & Parola, 1999).

Lipid Chemistry and Synthesis

The synthesis of complex lipid molecules such as isoprostanes from glucose derivatives showcases the intricate chemistry involved in lipid metabolism and its implications for understanding oxidative stress and inflammation. These synthetic pathways not only contribute to our understanding of lipid biochemistry but also open avenues for the development of biomarkers and therapeutic agents targeting lipid-mediated pathways (Durand et al., 2004).

Cardiovascular Prevention and n-3 Polyunsaturated Fatty Acids

The preventive role of n-3 polyunsaturated fatty acids (PUFAs) against sudden cardiac death highlights the significance of dietary components in cardiovascular health. Understanding the molecular mechanisms by which n-3 PUFAs exert their protective effects against arrhythmias offers valuable insights into nutritional interventions for heart disease prevention (Leaf et al., 2003).

Ochratoxicosis and Its Implications

The study of ochratoxin A, a mycotoxin produced by specific fungal species, and its toxicological effects underscores the importance of food safety and the need for effective strategies to mitigate its impact on human and animal health. This research is critical for developing detoxification methods and understanding the molecular basis of ochratoxicosis, contributing to the broader field of toxicology and public health (Marquardt & Frohlich, 1992).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose involves the protection of the hydroxyl groups on the sorbofuranose ring, followed by the introduction of the azido group at the anomeric position. The isopropylidene group is then introduced to protect the remaining hydroxyl group. The synthesis is completed by deprotecting the hydroxyl groups.", "Starting Materials": [ "D-glucose", "Sodium azide", "Triethylorthoformate", "Acetic anhydride", "Methanol", "Concentrated hydrochloric acid", "Diisopropylamine", "Dichloromethane" ], "Reaction": [ "Protection of the hydroxyl groups on the sorbofuranose ring with triethylorthoformate and acetic anhydride", "Introduction of the azido group at the anomeric position with sodium azide and methanol", "Protection of the remaining hydroxyl group with isopropylidene using concentrated hydrochloric acid and diisopropylamine", "Deprotection of the hydroxyl groups with dichloromethane and methanol" ] } | |

CAS-Nummer |

126210-25-1 |

Molekularformel |

C9H15N3O5 |

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3 |

InChI-Schlüssel |

ONUPUTISMDMKFY-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |

SMILES |

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |

Kanonische SMILES |

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |

Synonyme |

6-Azido-6-deoxy-2,3-O-(1-methylethylidene)-α-L-sorbofuranose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)